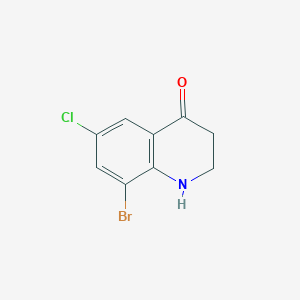

8-bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one

Cat. No. B8295345

M. Wt: 260.51 g/mol

InChI Key: DNNLKHPUJOFTBM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07994192B2

Procedure details

A representative example of method E is as follows. Preparation of 5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one: A solution of 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride (XVIII) in methanol (0.08M) was prepared and then treated with sodium methoxide (2 equivalents, 0.5M in methanol). 8-Bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one (1 equivalent) was added as a solid. Sodium cyanoborohydride (3 equivalents) was added as a solid. The mixture was then refluxed for 20 hours, adding an additional equivalent of sodium cyanoborohydride after 16 hours. The reaction mix was poured onto a column of silica gel and the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane. Solvent was then removed in vacuo. Purification of the crude product was accomplished by flash chromatography, product eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane. The resulting solid was triturated with ether, isolated by filtration, and dried to give the title compound as a white solid (formula XIX, X═NH).

Name

5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

BrC1C=C([Cl:27])C=C2C=1NCCC2[NH:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]1[NH:22][C:21]2[CH:23]=[CH:24][S:25][C:20]=2[C:19](=[O:26])[CH:18]=1.C[O-].[Na+].BrC1C=C([Cl:43])C=C2C=1NCCC2=O.C([BH3-])#N.[Na+]>CO>[ClH:27].[ClH:43].[NH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]1[NH:22][C:21]2[CH:23]=[CH:24][S:25][C:20]=2[C:19](=[O:26])[CH:18]=1 |f:1.2,4.5,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=C2C(CCNC12)NCCCNC1=CC(C2=C(N1)C=CS2)=O)Cl

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=C2C(CCNC12)=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[BH3-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[BH3-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then refluxed for 20 hours

|

|

Duration

|

20 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured onto a column of silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was then removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of the crude product

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid was triturated with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.Cl.NCCCNC1=CC(C2=C(N1)C=CS2)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |